2-Ethylpyrido[2,3-h]quinazolin-4(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H11N3O |
|---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
2-ethyl-3H-pyrido[2,3-h]quinazolin-4-one |
InChI |
InChI=1S/C13H11N3O/c1-2-11-15-12-8-4-3-7-14-10(8)6-5-9(12)13(17)16-11/h3-7H,2H2,1H3,(H,15,16,17) |
InChI Key |
MOAUZOXSWSJLKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=CC3=C2C=CC=N3)C(=O)N1 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 2 Ethylpyrido 2,3 H Quinazolin 4 1h One and Analogues
Fundamental SAR Principles Governing Quinazolinone Bioactivity
The biological profile of quinazolinone derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. nih.gov Extensive research has established key SAR principles that guide the design of potent and selective quinazolinone-based compounds.
Impact of Substitutions on the Quinazolinone Ring System
The quinazolinone core, consisting of a benzene (B151609) ring fused to a pyrimidinone ring, offers several positions for substitution, primarily at C-2, N-3, C-6, C-7, and C-8. Modifications at these sites have been shown to be critical for various pharmacological activities. nih.gov
Position 2: This position is crucial for modulating activity. Substituents range from simple alkyl and aryl groups to more complex heterocyclic moieties. The nature of the substituent at C-2 can significantly influence the compound's interaction with biological targets. For instance, 2-aryl substituted quinazolinones have shown potent cytotoxicity and can act as inhibitors of tubulin polymerization. researchgate.net Small alkyl groups at this position have also been associated with a range of activities.
Position 3: The nitrogen at position 3 is another key site for modification. Attaching different aryl, alkyl, or heterocyclic groups can profoundly impact bioactivity. Often, a substituted aromatic ring at the N-3 position is considered essential for antimicrobial and anticancer activities. nih.govresearchgate.net
Positions 6, 7, and 8: These positions on the benzo portion of the quinazolinone ring are important for fine-tuning the molecule's properties. The introduction of small, lipophilic groups or electron-donating/withdrawing groups can alter the electronic distribution of the entire ring system, thereby affecting target binding and pharmacokinetic properties. mdpi.com For example, the insertion of electron-donating groups at the C-6 and C-7 positions has been shown to increase the anticancer activity of certain quinazoline (B50416) derivatives. mdpi.com Halogen substitution at C-6 has also been found to be beneficial for antitumor activity. mdpi.com
Influence of Substituent Nature and Position on Pharmacological Profiles
The specific type of substituent and its location are determinative of the resulting pharmacological effect. A summary of these relationships is presented below.
Anticancer Activity: The quinazolinone scaffold is a well-known pharmacophore for anticancer agents, particularly as kinase inhibitors (e.g., EGFR, VEGFR). manipal.edunih.gov SAR studies reveal that a 2-aryl group, especially with electron-withdrawing substituents like -CF3 at the ortho-position, can enhance cytotoxicity. researchgate.net Furthermore, electron-donating groups at positions C-6 and C-7 generally increase antiproliferative activity. mdpi.com
Antimicrobial Activity: For antibacterial and antifungal effects, the presence of a substituted aromatic ring at the N-3 position is often critical. researchgate.net Additionally, substitutions at C-2 with methyl or thiol groups can contribute to antimicrobial efficacy. researchgate.net
Anti-inflammatory Activity: Aliphatic substitutions at the C-2 position have been linked to good inhibition of inflammatory gene expression. researchgate.net The presence of electron-withdrawing groups on an N-3 aryl substituent can also confer potent anti-inflammatory properties.
| Position of Substitution | Type of Substituent | Observed Biological Activity | Reference |
|---|---|---|---|
| C-2 | Aryl (e.g., o-CF3-phenyl) | Increased Cytotoxicity (Anticancer) | researchgate.net |
| C-2 | Aliphatic/Small Alkyl | Anti-inflammatory | researchgate.net |
| N-3 | Substituted Aryl Ring | Antimicrobial, Anticancer | nih.govresearchgate.net |
| C-6 / C-7 | Electron-Donating Groups (e.g., -OCH3) | Increased Antiproliferative Activity | mdpi.com |
| C-6 | Halogen (e.g., -Br) | Increased Antitumor Activity | mdpi.com |
SAR of Pyridoquinazolinone Derivatives
The annulation of a pyridine (B92270) ring onto the quinazolinone scaffold creates a class of tetracyclic heterocycles known as pyridoquinazolinones. The introduction of the pyridine ring, a bioisostere of a benzene ring, significantly alters the molecule's properties. researchgate.netnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, increase solubility, and create new interaction points with biological targets, leading to a modified or novel pharmacological profile. nih.govnih.gov
Role of the Pyridine Annulation in Modulating Biological Activity
While SAR data for the specific pyrido[2,3-h]quinazolin-4(1H)-one isomer is scarce, studies on related isomers like pyrido[2,3-d]pyrimidines provide valuable insights. The replacement of the benzene ring of a quinazolinone with a pyridine ring to form a pyrido[2,3-d]pyrimidine (B1209978) has been explored in the development of CXCR3 receptor antagonists. manipal.edu This bioisosteric replacement was shown to be a viable strategy, leading to potent clinical candidates and indicating that the pyridine nitrogen is well-tolerated and can contribute favorably to receptor binding. manipal.edu
Investigation of the 2-Ethyl Group's Contribution to Specific Biological Responses
The substituent at the C-2 position of the quinazolinone core is a primary determinant of biological activity. In the case of 2-Ethylpyrido[2,3-h]quinazolin-4(1H)-one, the ethyl group is a small, lipophilic alkyl substituent.
SAR studies on various quinazolinone series have highlighted the importance of the C-2 substituent's size and nature.
In a series of antimalarial quinazolinone-2-carboxamides, modifying substituents on a benzylamine (B48309) moiety revealed that a meta-ethyl group provided a significant improvement in potency compared to the unsubstituted parent compound. acs.org This suggests that a small alkyl group like ethyl can provide optimal steric and electronic properties for fitting into a specific binding pocket.
For antiproliferative activity, the C-2 position is frequently substituted with aryl groups. researchgate.net However, the replacement of a larger group with a smaller one, like an ethyl group, could confer selectivity for different biological targets or improve pharmacokinetic properties by reducing molecular complexity.
In some cases, replacing an ethyl substituent with a trifluoromethyl group at a metabolic soft spot was shown to improve metabolic stability, indicating that the ethyl group itself is susceptible to oxidative metabolism. acs.org
| C-2 Substituent Type | Example Biological Target/Activity | General SAR Observation | Reference |
|---|---|---|---|
| Aryl / Styryl | Anticancer (Tubulin Polymerization) | Often confers potent cytotoxicity. Substituents on the aryl ring are critical. | researchgate.net |
| Small Alkyl (e.g., Ethyl) | Antimalarial / Anti-inflammatory | Can provide optimal size and lipophilicity for specific binding pockets. | researchgate.netacs.org |
| Phenyl | DHFR Inhibition | Phenyl ring is essential for effective inhibition. | enamine.net |
| Unsubstituted | Antiproliferative | An unsubstituted C-2 position (with a para-chlorophenyl on an indole (B1671886) moiety elsewhere) led to selective toxicity on certain cancer cell lines. | mdpi.com |
Systematic Structural Modifications on the this compound Scaffold
While specific SAR studies on this compound are not extensively reported in the literature, a rational approach to its structural modification can be proposed based on the established principles for quinazolinones and pyrido[2,3-d]pyrimidines. A systematic exploration would be crucial to optimize its biological activity and delineate the key structural requirements for a desired pharmacological profile.
Potential modifications could include:
Variation of the C-2 Alkyl Chain: The ethyl group could be replaced with other alkyl groups of varying length and branching (e.g., methyl, propyl, isopropyl, cyclopropyl) to probe the steric and lipophilic requirements of the binding site. Introduction of functional groups (e.g., hydroxyethyl, trifluoroethyl) could improve solubility and metabolic stability. acs.org
Substitution on the Pyridine Ring: The pyridine ring of the pyrido[2,3-h]quinazolinone core offers positions for substitution. Introducing small electron-donating (e.g., methyl) or electron-withdrawing (e.g., halogen, cyano) groups could modulate the electronic properties of the entire system, potentially enhancing target affinity and selectivity.
Modification at the N-1 Position: The hydrogen at the N-1 position could be replaced with small alkyl groups or other functionalities. This would prevent tautomerization and could introduce new interaction points, though it may also disrupt a critical hydrogen bond with the target.
Bioisosteric Replacement of the C-2 Ethyl Group: The ethyl group could be replaced with bioisosteres such as an amino, methoxy, or cyclopropyl (B3062369) group to explore different electronic and conformational spaces while maintaining a similar size.
Such a systematic approach would be instrumental in developing a comprehensive SAR profile for the this compound scaffold and identifying analogues with improved potency and selectivity for specific biological targets.
Comparative SAR Analysis with Other Fused Heterocyclic Systems
The structure-activity relationship (SAR) of this compound and its analogues can be better understood by comparing their potential biological activities with other related fused heterocyclic systems. The strategic replacement of the pyridine and pyrimidine (B1678525) rings within the core structure can significantly impact the compound's interaction with biological targets. This comparative analysis focuses on quinazoline and various pyridopyrimidine isomers, which are structurally related to the pyrido[2,3-h]quinazoline core.
The fusion of a pyrimidine ring with other heterocyclic systems, such as pyridine, results in various isomers of pyridopyrimidine, including pyrido[2,3-d]pyrimidine, pyrido[3,2-d]pyrimidine (B1256433), pyrido[3,4-d]pyrimidine, and pyrido[4,3-d]pyrimidine. Each of these scaffolds, along with the foundational quinazoline system, presents a unique spatial arrangement of nitrogen atoms and potential for substituent interactions, leading to diverse pharmacological profiles.
Quinazoline vs. Pyrido[2,3-d]pyrimidine Derivatives:
A study focusing on CXCR3 receptor antagonists provides a direct comparison between 3H-quinazolin-4-ones and 3H-pyrido[2,3-d]pyrimidin-4-ones. vu.nlnih.gov The research aimed to link the SAR of a known quinazolin-4-one lead compound with newer, clinically investigated pyrido[2,3-d]pyrimidin-4-one analogues. nih.gov This comparison is particularly insightful as the pyrido[2,3-d]pyrimidine scaffold can be considered an analogue of the quinazoline core where a benzene ring is replaced by a pyridine ring.
| Compound Class | Core Structure | Key Substituents for Enhanced Affinity | Target |
| 3H-Quinazolin-4-ones | Quinazoline | (4-fluoro-3-(trifluoromethyl)phenyl)acetyl and 3-methylen-pyridine | CXCR3 Receptor |
| 3H-Pyrido[2,3-d]pyrimidin-4-ones | Pyrido[2,3-d]pyrimidine | Not specified in detail, but noted as potent nanomolar antagonists | CXCR3 Receptor |
This table is based on findings related to CXCR3 receptor antagonists. vu.nlnih.gov
The study highlighted that specific substitutions on the quinazolin-4-one core were crucial for improving affinity for the human CXCR3 receptor. nih.gov While detailed SAR for the pyrido[2,3-d]pyrimidin-4-one analogues was not fully elaborated in the provided information, their description as potent nanomolar antagonists suggests that the pyridine ring's presence is compatible with, and potentially beneficial for, high-affinity binding to this target. nih.gov The nitrogen atom in the pyridine ring of the pyrido[2,3-d]pyrimidine system introduces a potential hydrogen bond acceptor, which can alter the binding mode and affinity compared to the carbocyclic phenyl ring in quinazolines.
Pyrido[3,2-d]pyrimidine Derivatives:
Further insights can be drawn from studies on other pyridopyrimidine isomers. For instance, research on 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines as PI3K/mTOR inhibitors reveals the importance of substitution patterns on this scaffold. mdpi.com In this series, the C-2 and C-4 positions were kept constant with 3-hydroxyphenyl and morpholine (B109124) groups, respectively, while chemical diversity was introduced at the C-7 position. mdpi.com
| Scaffold | Key Substituents | Biological Activity |
| Pyrido[3,2-d]pyrimidine | C-2: 3-hydroxyphenyl; C-4: morpholine; C-7: various substituents | Dual PI3K/mTOR inhibition |
This table is based on research into pyrido[3,2-d]pyrimidine derivatives as PI3K/mTOR inhibitors. mdpi.com
The study found that certain substituents at C-7 improved the inhibitory efficiency on the kinases compared to the 2,4-disubstituted parent compounds. mdpi.com This indicates that for the pyrido[3,2-d]pyrimidine system, the C-7 position is a key site for modulation of activity. When comparing this to the pyrido[2,3-h]quinazoline system of the subject compound, it suggests that the corresponding positions on the quinoline (B57606) part of the molecule are likely to be important for SAR.
General Comparison of Fused Systems:
The biological activities of these fused systems are highly dependent on the specific arrangement of the fused rings and the nature of the substituents. Quinazolines and their bioisosteric analogues, the pyridopyrimidines, are considered privileged structures in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov
The introduction of a nitrogen atom in the pyridine ring of pyridopyrimidines, as compared to the benzene ring of quinazolines, can influence several properties:
Solubility and Pharmacokinetics: The additional nitrogen atom can increase polarity and potential for hydrogen bonding, which may affect solubility, absorption, distribution, metabolism, and excretion (ADME) properties.
Binding Interactions: The nitrogen can act as a hydrogen bond acceptor, potentially forming additional interactions with the target protein that are not possible with the quinazoline core. mdpi.com
Electronic Properties: The electron-withdrawing nature of the pyridine ring can influence the electronic distribution of the entire fused system, which can in turn affect the reactivity and binding affinity of the molecule.
Information regarding the biological activities of the chemical compound this compound is not available in the public domain.
Following a comprehensive search of scientific literature and databases, no research articles or data could be retrieved concerning the mechanistic investigations of the biological activities of this compound or related pyrido[2,3-h]quinazolinones. The specific areas of inquiry, including anticancer and antimicrobial research pathways as outlined in the query, have not been the subject of published studies for this particular compound.
The requested detailed analysis of its effects on kinase activity (such as Plk1 PBD and EGFR/PI3K), topoisomerase enzymes, cellular death pathways, and specific cancer cell lines could not be performed due to the absence of relevant research findings. Similarly, no information was found regarding its antimicrobial mechanisms, including potential inhibition of microbial enzymes like penicillin-binding proteins or (p)ppGpp synthetases.
Therefore, it is not possible to provide an article on the "Mechanistic Investigations of Biological Activities of this compound and Related Pyridoquinazolinones" as there is no scientific information available to populate the requested sections and subsections. The compound remains uncharacterized in the context of the biological activities specified.
Computational Chemistry and Cheminformatics Approaches in Pyridoquinazolinone Research
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 2-Ethylpyrido[2,3-h]quinazolin-4(1H)-one, and a biological target, typically a protein or a nucleic acid.
In the absence of direct studies on this compound, we can look at research on analogous compounds. For instance, molecular docking studies on various quinazolinone derivatives have successfully predicted their binding modes within the active sites of enzymes like epidermal growth factor receptor (EGFR) kinase and tubulin. nih.govnih.gov For this compound, a similar approach could be employed to predict how it might interact with potential cancer-related targets. The docking score, which estimates the binding affinity, can be calculated to rank its potential efficacy against a panel of targets. For example, in a study on substituted 1H-pyrido[2,1-b]quinazolines, docking scores against EGFR kinase were calculated to be in the range of -5.96 to -7.29, indicating favorable binding. nih.gov
A hypothetical docking study of this compound could reveal key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in a target's active site. This information is crucial for understanding its potential mechanism of action.
Molecular docking is a powerful tool for the rational design of new analogues with improved activity. By analyzing the predicted binding mode of a parent compound, medicinal chemists can identify positions on the molecule where modifications could enhance binding affinity or selectivity. For the this compound scaffold, computational analysis could suggest modifications to the ethyl group or substitutions on the pyridoquinazolinone core to optimize interactions with a specific biological target. nih.gov Studies on other quinazolinone derivatives have shown that substitutions at various positions can significantly impact their biological activity. mdpi.com
Pharmacoinformatics and Virtual Screening Methodologies
Pharmacoinformatics combines computational and informational sciences to facilitate drug discovery and development. Virtual screening is a key component of this field, allowing for the rapid screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target.
While no specific virtual screening studies for this compound have been reported, the pyridoquinazolinone scaffold is a valuable starting point for such endeavors. Virtual screening of compound libraries against specific targets has been successfully used to identify novel quinazolinone-based inhibitors for various diseases. nih.govresearchgate.net A virtual screening campaign could be designed to find other compounds with a similar or better predicted binding affinity to the same targets as this compound, potentially leading to the discovery of more potent lead compounds.
Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are computational models that relate the chemical structure of a compound to its biological activity. These models are developed using a set of compounds with known activities and can then be used to predict the activity of new, untested compounds. For the pyridoquinazolinone class of compounds, a QSAR model could be developed to predict their activity against a particular target. This would involve compiling a dataset of pyridoquinazolinone analogues with their experimentally determined biological activities and then using machine learning algorithms to build a predictive model. Such a model could then be used to predict the activity of this compound and guide the synthesis of new, more potent analogues.
Quantum Chemical Calculations in Pyridoquinazolinone Research
Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods can provide insights into a molecule's geometry, reactivity, and spectroscopic properties. For this compound, quantum chemical calculations could be used to determine its optimal three-dimensional structure, charge distribution, and molecular orbitals. This information can be valuable for understanding its chemical behavior and for parameterizing molecular mechanics force fields used in molecular docking and molecular dynamics simulations. While specific quantum chemical studies on this exact molecule are not available, such methods are routinely applied to similar heterocyclic compounds to rationalize their chemical properties and biological activities.
Future Perspectives and Emerging Directions in 2 Ethylpyrido 2,3 H Quinazolin 4 1h One Research
Exploration of Novel Biological Targets for Pyridoquinazolinone Scaffolds
The versatility of the quinazolinone framework has led to its exploration against a multitude of biological targets. Historically, these compounds have been investigated for their anticancer, anti-inflammatory, antibacterial, and antifungal properties. mdpi.comnih.gov Future research is poised to delve deeper into more specific and novel biological targets.
One emerging area of interest is the targeting of G-quadruplexes, which are secondary structures found in nucleic acids that are implicated in cancer and other diseases. Novel amino-substituted pyridoquinazolinone derivatives are being designed and synthesized as potential ligands for the c-MYC G-quadruplex, a key regulator of cell proliferation. mdpi.com
Furthermore, the pyridoquinazoline scaffold has been identified as a promising starting point for the development of potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-established target in cancer therapy. nih.gov The exploration of other kinases and enzymes involved in signal transduction pathways represents a significant avenue for future research.
Table 1: Potential and Established Biological Targets for Pyridoquinazolinone and Related Scaffolds
| Target Class | Specific Target Example | Therapeutic Area |
|---|---|---|
| Kinases | Epidermal Growth Factor Receptor (EGFR) | Cancer |
| Kinases | Multi-kinase inhibitors (e.g., VEGFR-2, FGFR-1) | Cancer |
| Nucleic Acid Structures | c-MYC G-quadruplex | Cancer |
| Enzymes | Dihydrofolate Reductase | Infectious Diseases |
Development of Multi-Target Directed Ligands Based on the Pyridoquinazolinone Core
The complexity of many diseases, such as cancer and neurodegenerative disorders, has spurred a shift from the "one target, one drug" paradigm to the development of multi-target directed ligands (MTDLs). nih.gov MTDLs are single molecules designed to interact with multiple biological targets, potentially offering improved efficacy and a lower likelihood of drug resistance. nih.gov The modular nature of the pyridoquinazolinone scaffold makes it an ideal platform for the design of MTDLs.
For instance, derivatives of the related 4(3H)-quinazolinone have been shown to exhibit potent multi-kinase inhibitory activities, targeting VEGFR-2, FGFR-1, BRAFWT, and BRAFV600E simultaneously. mdpi.com This approach could be extended to the pyrido[2,3-h]quinazolin-4(1H)-one core to develop novel therapeutics for complex diseases. The ability to introduce different functional groups at various positions on the ring system allows for the incorporation of pharmacophoric elements necessary for binding to different targets.
Integration of Artificial Intelligence and Machine Learning in Pyridoquinazolinone Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.govjsr.org These computational tools can accelerate the identification of novel drug candidates, predict their biological activity, and optimize their properties. nih.gov
In the context of pyridoquinazolinone research, AI and ML can be applied in several ways:
Virtual Screening: ML models can be trained on existing data for quinazolinone derivatives to screen large virtual libraries of compounds and identify those with a high probability of being active against a specific target. mdpi.com
De Novo Drug Design: Generative AI models can design novel pyridoquinazolinone structures with desired properties, such as high potency and low toxicity. nih.gov
Predictive Modeling: AI can be used to build models that predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new pyridoquinazolinone derivatives, helping to prioritize the most promising candidates for synthesis and testing. nih.gov
A recent study on Aurora B kinase inhibitors utilized machine learning for scaffold analysis, which included the quinazoline (B50416) framework, demonstrating the utility of these approaches in this chemical space. mdpi.com
Strategic Synthesis of Complex Pyridoquinazolinone Derivatives
The development of novel and efficient synthetic methodologies is crucial for exploring the chemical space around the pyridoquinazolinone core and generating libraries of diverse compounds for biological screening. Recent years have seen significant advances in the synthesis of fused quinazolinones. rsc.org
Future synthetic strategies are likely to focus on:
Diversity-Oriented Total Synthesis (DOTS): This approach aims to generate a wide variety of complex and structurally diverse molecules from a common starting material. A DOTS strategy has been successfully applied to the synthesis of various pyridoquinazolinone alkaloids and their analogues. researchgate.netnih.gov
Radical Cascade Cyclizations: These reactions allow for the rapid construction of complex polycyclic systems from simple precursors in a single step. acs.org
Metal-Catalyzed and Metal-Free Cyclization Reactions: The development of novel catalytic systems continues to provide milder and more efficient routes to fused quinazolinone systems. acs.orgresearchgate.net
These advanced synthetic methods will enable the creation of more complex and three-dimensional pyridoquinazolinone derivatives, potentially leading to compounds with improved potency and selectivity.
Investigation of Natural Product Likeness (NPL) in Pyridoquinazolinone Research
Natural products have historically been a rich source of inspiration for the development of new drugs. mdpi.com Many biologically active quinazolinone derivatives are analogues of or inspired by natural products such as luotonin A, febrifugine, and rutaecarpine. researchgate.netjuniperpublishers.com
The concept of "natural product likeness" (NPL) is a computational approach used to assess how closely a synthetic molecule resembles the structural and physicochemical properties of natural products. Molecules with a high NPL score are often considered to have a higher probability of biological activity and favorable drug-like properties.
Future research in the field of pyridoquinazolinones will likely involve the systematic evaluation of the NPL of newly synthesized derivatives. This can be used to:
Prioritize compounds for biological screening.
Guide the design of new derivatives that are more likely to be biologically active.
Better understand the structure-activity relationships of this class of compounds.
By focusing on compounds with a high degree of natural product likeness, researchers can increase the efficiency of the drug discovery process for this promising class of heterocyclic compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Ethylpyrido[2,3-h]quinazolin-4(1H)-one derivatives?
- Methodological Answer : The compound and its analogues are typically synthesized via condensation reactions. Ethanol (EtOH) is a preferred solvent due to its ability to dissolve reactants and stabilize intermediates. For example, 2-aryl-substituted derivatives can be synthesized by reacting anthranilic acid derivatives with aldehydes in EtOH under reflux, achieving yields up to 90% . Key steps include cyclization and purification via recrystallization. Structural confirmation requires IR (C=O stretch at ~1650–1700 cm⁻¹), ¹H/¹³C NMR (quinazolinone protons at δ 6.5–8.5 ppm), and mass spectrometry (e.g., molecular ion peaks at [M+1]+) .
Q. Which spectroscopic techniques are critical for characterizing quinazolinone derivatives?
- Methodological Answer :
- IR Spectroscopy : Confirms carbonyl (C=O) and amine (N-H) functional groups.
- ¹H NMR : Identifies aromatic protons (δ 6.5–8.5 ppm) and ethyl/methyl substituents (e.g., CH₂CH₃ at δ 1.2–1.4 ppm) .
- ¹³C NMR : Assigns carbonyl carbons (δ 160–170 ppm) and heterocyclic ring carbons .
- Mass Spectrometry : Validates molecular weight (e.g., [M+Na]+ peaks) and fragmentation patterns .
Q. How do solvent systems influence the yield of dihydroquinazolinone syntheses?
- Methodological Answer : Polar protic solvents like EtOH enhance reactivity by stabilizing zwitterionic intermediates. For example, 2-phenyl derivatives achieve 85% yield in EtOH vs. <50% in CH₂Cl₂ . Systematic solvent screening (e.g., THF, H₂O, CHCl₃) is advised to optimize reaction kinetics and solubility .
Advanced Research Questions
Q. What catalytic systems improve the efficiency of quinazolinone synthesis?
- Methodological Answer : Heterogeneous catalysts (e.g., ZnFe₂O₄ nanoparticles) enable recyclability and reduce reaction times. Under microwave irradiation, ZnFe₂O₄ achieves 88% yield in 15 minutes, compared to 24 hours with conventional heating . Solid acid catalysts (e.g., sulfonic acid-functionalized silica) also enhance regioselectivity for nitro- or halogen-substituted derivatives .
Q. How can researchers resolve contradictions in reported melting points or spectral data for quinazolinone derivatives?
- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Strategies include:
- Recrystallization : Use mixed solvents (e.g., EtOH/H₂O) to isolate pure phases .
- DSC Analysis : Confirm melting points and detect polymorphs .
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in complex derivatives .
Q. What structural modifications enhance the bioactivity of quinazolinone derivatives?
- Methodological Answer : SAR studies reveal:
- Electron-withdrawing groups (e.g., -NO₂, -Br) at the 3-position improve antimicrobial activity (MIC ~2 µg/mL) .
- Ethyl/methyl substituents on the pyrido ring increase TRPM2 channel inhibition (IC₅₀ ~0.8 µM) by enhancing hydrophobic interactions .
- Oxidation of dihydroquinazolinones to quinazolin-4(3H)-ones often abolishes activity, emphasizing the importance of the reduced ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
